2-Methyl-2-(1-oxoisoindolin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(1-oxoisoindolin-2-yl)propanoic acid is a compound that belongs to the class of isoindolinones, which are important heterocyclic compounds. These compounds are found in a variety of natural products and synthetic biologically active compounds. The isoindolinone core is composed of a γ-lactam fused with a benzene ring, which can be either unsubstituted or substituted at various positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(1-oxoisoindolin-2-yl)propanoic acid can be achieved through several methods. One common method involves the reaction of 2-acetylbenzonitrile with dimethyl malonate, followed by decarboxylation under Krapcho reaction conditions. This method provides good yields under mild conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(1-oxoisoindolin-2-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions at the methyl or isoindolinone positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like toluene or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted isoindolinones and their derivatives, which can have different biological and chemical properties.
Scientific Research Applications
2-Methyl-2-(1-oxoisoindolin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-2-(1-oxoisoindolin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindolinone derivatives, such as:
- Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate
- 2-(2-nitrophenyl)acrylate
- Indole derivatives
Uniqueness
2-Methyl-2-(1-oxoisoindolin-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-methyl-2-(3-oxo-1H-isoindol-2-yl)propanoic acid |
InChI |
InChI=1S/C12H13NO3/c1-12(2,11(15)16)13-7-8-5-3-4-6-9(8)10(13)14/h3-6H,7H2,1-2H3,(H,15,16) |
InChI Key |
MBLWSUUEABIWPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)N1CC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.